molecular formula C18H25NO3 B12706211 (1,1'-Biphenyl)-2-ol, diisopropanolamine salt CAS No. 68213-84-3

(1,1'-Biphenyl)-2-ol, diisopropanolamine salt

Cat. No.: B12706211
CAS No.: 68213-84-3
M. Wt: 303.4 g/mol
InChI Key: OUVCOUYWPMZGCR-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-2-ol, diisopropanolamine salt is a chemical compound that consists of a biphenyl structure with a hydroxyl group at the 2-position and a diisopropanolamine salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-2-ol, diisopropanolamine salt typically involves the hydroxylation of biphenyl compounds. One common method is the Pd(II)-catalyzed hydroxylation of [1,1’-biphenyl]-2-ols using tBuOOH as an oxidant . The reaction conditions include the use of palladium catalysts and specific oxidizing agents to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production methods for (1,1’-Biphenyl)-2-ol, diisopropanolamine salt may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-2-ol, diisopropanolamine salt undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form biphenyl derivatives with reduced functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tBuOOH for hydroxylation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve the use of catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with different functional groups, such as quinones, reduced biphenyls, and substituted biphenyls. These products can have diverse chemical and physical properties, making them useful in different applications.

Scientific Research Applications

(1,1’-Biphenyl)-2-ol, diisopropanolamine salt has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other biphenyl derivatives and as a reagent in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-2-ol, diisopropanolamine salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the biphenyl structure allow the compound to form specific interactions with these targets, leading to various biological effects. The diisopropanolamine salt component can enhance the solubility and stability of the compound, facilitating its use in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1’-Biphenyl)-2-ol, diisopropanolamine salt is unique due to the presence of both a hydroxyl group and a diisopropanolamine salt. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other biphenyl derivatives may not be able to fulfill.

Properties

CAS No.

68213-84-3

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol;2-phenylphenol

InChI

InChI=1S/C12H10O.C6H15NO2/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(8)3-7-4-6(2)9/h1-9,13H;5-9H,3-4H2,1-2H3

InChI Key

OUVCOUYWPMZGCR-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC(C)O)O.C1=CC=C(C=C1)C2=CC=CC=C2O

Origin of Product

United States

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